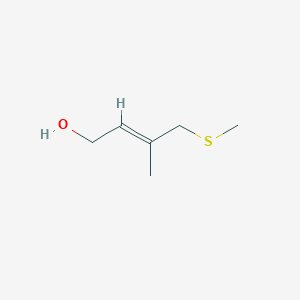

(E)-3-Methyl-4-methylsulfanylbut-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties may also be included .Scientific Research Applications

Chiral Assistance in Synthesis :

- A study by Lewkowski and Karpowicz (2012) explored the preparation of methyl 2-{[(dimethoxyphosphoryl)-methyl]-amino}-4-methylsulfanylbutyrates by adding dimethyl phosphite to 2-(methylidenamino)-4-methylsulfanylbutyric acid methyl esters. Interestingly, the expected diastereoselectivity was nearly non-existent, a surprising outcome given the high stereoselectivity observed in similar reactions with other amino acid esters, like leucine Lewkowski & Karpowicz, 2012.

Nonlinear Optical Properties :

- D'silva et al. (2012) investigated the third-order nonlinear optical (NLO) properties of 4-methylsulfanyl chalcone derivatives using the Z-scan technique with picosecond laser pulses. This study highlighted the potential of these compounds in NLO applications due to their significant optical limiting properties and comparable nonlinear properties with other reported chalcone derivatives D'silva et al., 2012.

Anti-Cancer Properties :

- A synthesis study by Ji et al. (2010) revealed that 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane could significantly inhibit the proliferation and induce the apoptosis of CNE2 cells in a dose-dependent manner. This study marked an essential step in exploring the anti-cancer potential of compounds related to (E)-3-Methyl-4-methylsulfanylbut-2-en-1-ol Ji, Ren, & Xu, 2010.

Synthesis of Heterocyclic Compounds :

- The synthesis of 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines involved 4-Aryl-2-methylbutan-2-ols, including derivatives of this compound. This process formed 1-methylsulfanyl-2-benzazepines, which then underwent cyclization to produce the corresponding 3-phenyl- and 3-hetaryl-6,7-dihydro-5H-1,2,4-triazolo[3,4-a][2]benzazepines Glushkov et al., 2021.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-3-methyl-4-methylsulfanylbut-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-6(3-4-7)5-8-2/h3,7H,4-5H2,1-2H3/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNSOSRPMRZPLP-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2815157.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2815159.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2815165.png)

![N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/no-structure.png)

![N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2815173.png)

![6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2815175.png)

![N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2815178.png)